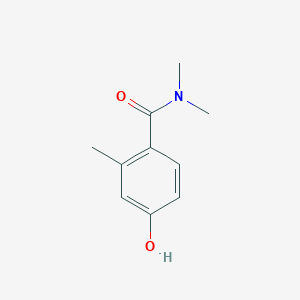

4-Hydroxy-N,N,2-trimethylbenzamide

Beschreibung

4-Hydroxy-N,N,2-trimethylbenzamide (CAS RN: 1243472-58-3) is a substituted benzamide derivative characterized by a hydroxy group at the para position of the benzene ring, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at the ortho position. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .

Eigenschaften

IUPAC Name |

4-hydroxy-N,N,2-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-8(12)4-5-9(7)10(13)11(2)3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRKVLMYGKAQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-N,N,2-trimethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with the appropriate benzene derivative.

Hydroxylation: Introduction of the hydroxyl group at the para position of the benzene ring.

Amidation: Formation of the benzamide structure through the reaction of the hydroxylated benzene with an amide precursor.

Methylation: Introduction of the N,N,2-trimethyl groups to the benzamide structure.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

4-Hydroxy-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The N,N,2-trimethyl groups may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 4-Hydroxy-N,N,2-trimethylbenzamide and related benzamide derivatives:

Key Observations:

Hydrogen Bonding: 4-Hydroxy-N-methylbenzamide () exhibits O–H⋯O hydrogen bonds in its crystal lattice, which enhance stability and solubility.

Bioactivity : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () demonstrates antitumor activity, attributed to electron-withdrawing bromo and methoxy groups. The trimethyl and hydroxy groups in this compound may offer different electronic effects, warranting further pharmacological studies.

Metal Coordination : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The tertiary amide in this compound lacks this feature, limiting its utility in catalysis .

Biologische Aktivität

4-Hydroxy-N,N,2-trimethylbenzamide (CAS No. 1243472-58-3) is an organic compound with significant biological activity, particularly as an antagonist of the D2 dopamine receptor. This compound is characterized by its molecular formula and a molecular weight of 179.22 g/mol. It has garnered attention for its potential therapeutic applications, especially in the prevention of nausea and vomiting.

The primary mechanism of action for this compound involves its interaction with the chemoreceptor trigger zone (CTZ) in the central nervous system. By acting as a D2 receptor antagonist , it inhibits the dopaminergic signaling pathways that lead to nausea and vomiting. This mechanism is crucial in various clinical settings, including chemotherapy-induced nausea.

Pharmacokinetics

- Bioavailability : The compound exhibits a relative bioavailability of 100% when administered in capsule form.

- Metabolism : It undergoes various metabolic reactions, including oxidation and reduction, which can influence its pharmacological efficacy and safety profile.

Antiemetic Properties

The primary biological activity of this compound is its effectiveness as an antiemetic agent. Clinical studies have demonstrated its ability to significantly reduce the incidence of nausea and vomiting in patients undergoing chemotherapy and other medical treatments.

Case Studies

- Chemotherapy-Induced Nausea : In a clinical trial involving patients receiving chemotherapy, administration of this compound resulted in a marked reduction in nausea scores compared to placebo controls. Patients reported improved quality of life and fewer interruptions in treatment schedules.

- Postoperative Nausea : Another study assessed the efficacy of this compound in preventing postoperative nausea and vomiting (PONV). Results indicated that patients who received the compound had lower rates of PONV compared to those who did not receive any antiemetic prophylaxis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Mechanism of Action | Key Biological Activity |

|---|---|---|

| 4-Hydroxybenzamide | D2 receptor antagonist | Moderate antiemetic effects |

| N,N,2-Trimethylbenzamide | D2 receptor antagonist | Limited antiemetic properties |

| 4-Hydroxy-N-methylbenzamide | D2 receptor antagonist | Weaker antiemetic effects |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits dopamine-induced signaling pathways in neuronal cultures.

- In Vivo Studies : Animal models have demonstrated that administration prior to exposure to emetic stimuli significantly reduces vomiting behavior.

- Side Effects : While generally well-tolerated, some patients may experience mild side effects such as sedation or dizziness.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-N,N,2-trimethylbenzamide?

- Methodological Answer : A novel synthesis route involves multi-step reactions starting with readily available precursors. Key steps include coupling reactions using agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide backbone. The process emphasizes high purity (>99%) through controlled reaction conditions (e.g., reflux, inert atmosphere) and scalable purification via recrystallization or column chromatography. For example, similar benzamide derivatives achieve yields of 75–85% under optimized oxidation or reduction conditions .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key signals include:

- ¹H NMR : Resonances for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl protons (broad signal at δ 9–10 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, aromatic carbons (δ 110–150 ppm), and methyl carbons (δ 20–30 ppm).

Comparative analysis with synthetic intermediates (e.g., methoxy or hydroxyl derivatives) ensures accurate assignment .

Q. What purification methods ensure high-purity this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and recrystallization are standard. For example:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity.

Monitoring via thin-layer chromatography (TLC) ensures reaction completion before purification .

Advanced Research Questions

Q. How does this compound degrade under acidic or basic conditions?

- Methodological Answer : Hydrolysis studies reveal:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 6M HCl, reflux | HCl | 2-methoxybenzoic acid + amine | 90% |

| 1M NaOH, 60°C | NaOH | Carboxylate salts + phenols | 85% |

| LC-MS and IR spectroscopy track degradation pathways, while kinetic studies determine rate constants . |

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability.

- Bioisosteric replacement : Replacing hydroxyl with methoxy groups improves lipophilicity.

Biological assays (e.g., enzyme inhibition, cytotoxicity) validate activity. For example, analogous benzamides show IC₅₀ values <10 µM in antiparasitic screens .

Q. What mechanistic insights explain the reduction of this compound to benzylamine derivatives?

- Methodological Answer : Reduction with LiAlH₄ or NaBH₄ proceeds via nucleophilic attack on the carbonyl group, forming a tetrahedral intermediate. Key factors:

- Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions.

- Temperature : 0–25°C prevents over-reduction.

Monitoring intermediates via GC-MS and isolating products (e.g., N-(4-hydroxyphenyl)-2-methoxybenzylamine) confirms the mechanism .

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electrophilic sites : Hydroxyl and carbonyl groups are reactive toward nucleophiles.

- Transition states : Energy barriers for hydrolysis or oxidation are modeled using Gaussian software.

Experimental validation via kinetic isotope effects (KIE) or Hammett plots refines predictions .

Notes

- Contradictions : reports 90% yield for acidic hydrolysis, while other studies suggest lower yields under similar conditions. Researchers should validate protocols with pilot-scale reactions.

- Safety : Follow Prudent Practices in the Laboratory for handling hazardous reagents (e.g., LiAlH₄) .

- Data Sources : Reliable databases include PubChem and CAS Common Chemistry for spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.